2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione
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Overview
Description
2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione is a heterocyclic compound characterized by an isoquinoline nucleus and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the use of acryloyl benzamides as key substrates, employing different radical precursors such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine .
Industrial Production Methods
Industrial production of this compound often employs green and efficient synthetic methods. One such method involves the use of heterogeneous catalysts for the functionalization of isoquinoline derivatives . These methods aim to minimize environmental impact while maximizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide as catalysts.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Shares a similar core structure but lacks the hydroxyphenyl group.
Quinoline derivatives: Possess a similar nitrogen-containing heterocyclic structure.
Uniqueness
2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione is unique due to the presence of both the hydroxyphenyl group and the isoquinoline nucleus. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-13-9-7-12(8-10-13)19-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(19)22/h1-10,20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOMACZFYPHXRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353575 |
Source
|
Record name | 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642603 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6914-99-4 |
Source
|
Record name | 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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